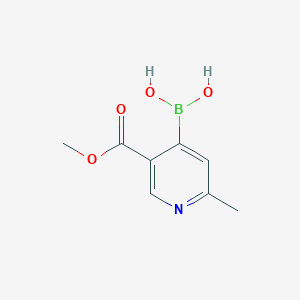
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group at the 4-position. This can be achieved through a borylation reaction using reagents such as bis(pinacolato)diboron and a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as a component of boron neutron capture therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for enzyme inhibition and as a ligand in catalytic processes. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Methylphenyl)boronic acid
Uniqueness
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions in biological systems and enhances its utility in synthetic applications compared to other boronic acids.
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
(5-methoxycarbonyl-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-7(9(12)13)6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
Clave InChI |
MHOBOGXOJOYYJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
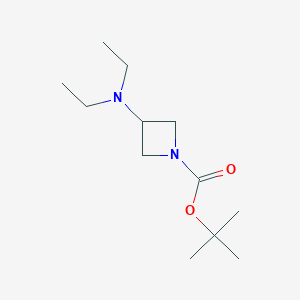
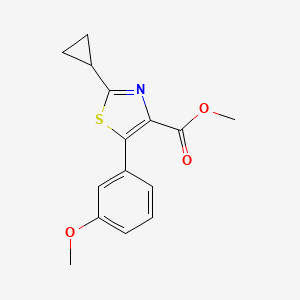
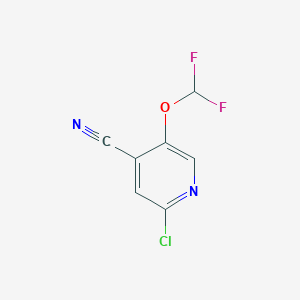
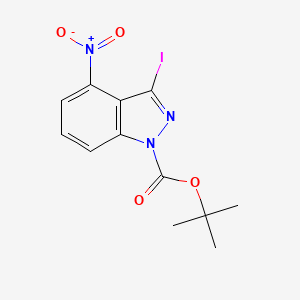
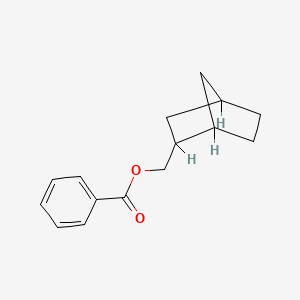
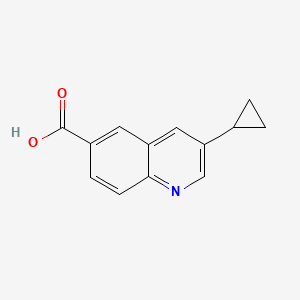
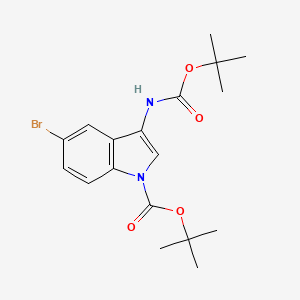
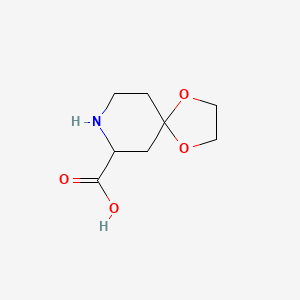
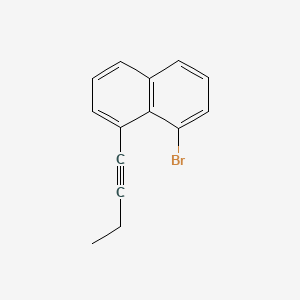
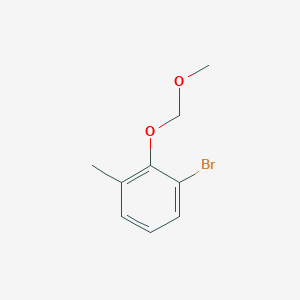
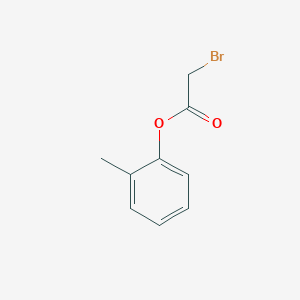
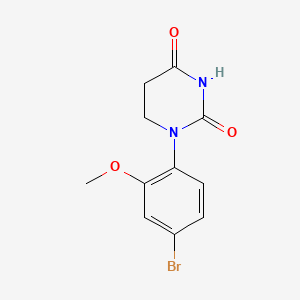
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
